Introduction: The Strategic Importance of a Bifunctional Building Block
Introduction: The Strategic Importance of a Bifunctional Building Block
An In-Depth Technical Guide to tert-Butyl (4-oxobutyl)carbamate
This guide provides a comprehensive technical overview of tert-Butyl (4-oxobutyl)carbamate, a versatile bifunctional molecule essential for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into its core chemical properties, structure, synthesis, and critical applications, grounding our discussion in established scientific principles and methodologies.
tert-Butyl (4-oxobutyl)carbamate, also known as 4-(Boc-amino)butanal, is a valuable intermediate in modern organic synthesis.[1] Its structure uniquely combines a terminal aldehyde with an amine protected by a tert-butyloxycarbonyl (Boc) group.[1] This arrangement offers a powerful tool for medicinal and synthetic chemists, enabling sequential, chemoselective reactions. The aldehyde provides a reactive handle for nucleophilic additions, condensations, and other carbon-carbon bond-forming reactions, while the Boc-protected amine remains inert to a wide range of conditions until its strategic removal is desired.[1] This dual functionality makes it a cornerstone for constructing complex molecular architectures, particularly in the synthesis of pharmaceutically active compounds like enzyme inhibitors and protein degraders.[1]
Core Physicochemical and Structural Characteristics
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate its handling, reactivity, and analytical profile.
Key Properties Summary
The essential properties of tert-Butyl (4-oxobutyl)carbamate are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 84766-90-5 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇NO₃ | [1][2][4] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-(4-oxobutyl)carbamate | [1][2] |
| Synonyms | 4-(Boc-amino)butanal, N-Boc-4-aminobutanal | [1][2] |
| Appearance | White solid or liquid/solid | [4] |
| Boiling Point | 295.3 ± 23.0 °C (Predicted) | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC=O | [1][2] |
| InChI Key | CRZDTEUFFZSQAY-UHFFFAOYSA-N | [1][2] |
Molecular Structure and Conformation
The structure of tert-Butyl (4-oxobutyl)carbamate is defined by its two key functional groups:
-
The Aldehyde Group (-CHO): The terminal aldehyde is a highly electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity is the primary driver for its use in chain elongation and molecular diversification.
-
The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine. Its steric bulk and electronic properties render the nitrogen lone pair non-nucleophilic under neutral or basic conditions. A key feature of the Boc group is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which allows for selective deprotection without disturbing other acid-sensitive functionalities.[1][5] This facile cleavage proceeds via a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine.[1]
Synthesis and Handling
The reliable synthesis of tert-Butyl (4-oxobutyl)carbamate is crucial for its application. The most common and efficient laboratory-scale preparation involves the selective oxidation of a precursor alcohol.
Synthetic Workflow: Oxidation of tert-Butyl (4-hydroxybutyl)carbamate
The synthesis relies on the oxidation of the primary alcohol, tert-butyl (4-hydroxybutyl)carbamate, to the corresponding aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild, selective oxidizing agents are therefore required.
Experimental Protocol: Dess-Martin Oxidation
This protocol describes a self-validating system for synthesizing the title compound with high purity.
Rationale: Dess-Martin periodinane (DMP) is chosen for its mild reaction conditions, high chemoselectivity for primary alcohols, and operational simplicity, minimizing the risk of over-oxidation. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy workup.
Methodology:
-
Preparation: To a solution of tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.2 M) under a nitrogen atmosphere, add solid Dess-Martin periodinane (1.1-1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously until the layers are clear.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.
Storage and Handling
To maintain stability, tert-Butyl (4-oxobutyl)carbamate should be stored at 2–8°C in airtight containers, protected from moisture and light.[1] Avoid exposure to strong acids or bases, which can cause decomposition or deprotection.[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.[6][7][8]
Chemical Reactivity and Synthetic Applications
The synthetic power of this molecule lies in the orthogonal reactivity of its two functional groups. The aldehyde can be selectively transformed in the presence of the stable Boc-protected amine.
Reactions at the Aldehyde Moiety
The electrophilic aldehyde is a versatile handle for building molecular complexity.
-
Reductive Amination: A cornerstone reaction where the aldehyde condenses with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to furnish a new secondary or tertiary amine. This is a highly reliable and widely used method in drug discovery for library synthesis.
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the aldehyde into an alkene. The Wittig reaction provides access to both (E) and (Z) alkenes depending on the ylide used, while the HWE reaction typically yields the (E)-alkene with high stereoselectivity.
-
Nucleophilic Addition: Organometallic reagents like Grignard or organolithium compounds add to the aldehyde to form secondary alcohols, extending the carbon skeleton.
-
Cyclization Reactions: The aldehyde can participate in intramolecular reactions. For example, substituted derivatives have been shown to form cyclic N-Boc-acyliminium ions, which can be trapped by nucleophiles to create cyclic α-aminophosphonates.
Deprotection of the Boc Group
The removal of the Boc group is typically the final step before utilizing the primary amine functionality.
-
Mechanism: The deprotection is achieved under mild acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard protocol. The acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine as its corresponding salt (e.g., trifluoroacetate salt).[1]
Role in Drug Development and Medicinal Chemistry
The structural motifs accessible from tert-Butyl (4-oxobutyl)carbamate are prevalent in numerous biologically active molecules.
-
Intermediate for Lacosamide: Derivatives of tert-butyl carbamate are used in the synthesis of Lacosamide, a medication for treating epilepsy and neuropathic pain.[9] The Boc group serves as a crucial protecting group during the construction of the drug's backbone.[9]
-
Synthesis of Enzyme Inhibitors: The aminobutyl scaffold is a common feature in inhibitors targeting enzymes like proteases and kinases. This reagent provides a direct route to introduce this pharmacophore.
-
PROTACs and Molecular Glues: In the rapidly advancing field of targeted protein degradation, this building block is used to construct the linker components of Proteolysis Targeting Chimeras (PROTACs). For instance, it has been used as an intermediate in the synthesis of MDM2 protein degraders, which hold potential in cancer therapy.[1]
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).[10]
-
¹H NMR: Key expected signals include a singlet around δ 1.4-1.5 ppm (9H, -C(CH₃)₃), a broad singlet for the -NH proton, multiplets for the methylene protons (-CH₂-), and a characteristic triplet around δ 9.7-9.8 ppm (1H, -CHO).[11][12]
-
¹³C NMR: Expected signals will confirm the carbonyl carbons of the carbamate (~156 ppm) and the aldehyde (~202 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the aliphatic carbons.[11][12]
Mass Spectrometry (MS)
Objective: To validate the molecular weight and elemental formula.
Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in methanol or acetonitrile.[10]
-
Analysis: Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[10]
-
Expected Result: The high-resolution mass spectrum (HRMS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, confirming the molecular formula C₉H₁₇NO₃ (exact mass 187.12084 g/mol ).[1][2]
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups.
Protocol:
-
Sample Preparation: Analyze as a thin film (for oils) or a KBr pellet (for solids).
-
Expected Result: The IR spectrum will show characteristic vibrational frequencies, including a strong C=O stretch for the carbamate around 1680-1720 cm⁻¹ and a distinct C=O stretch for the aldehyde in the same region, as well as C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹.[1]
References
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tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available at: [Link]
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tert-Butyl (4-oxobutyl)carbamate | C9H17NO3 | CID 15534785. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Supporting Information. Available at: [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
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(PDF) γ-Aminobutyrate (GABA) Regulated Plant Defense: Mechanisms and Opportunities. Available at: [Link]
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Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. ResearchGate. Available at: [Link]
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Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
-
1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Available at: [Link]
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SAFETY DATA SHEET. Fisher Scientific. Available at: [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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